molecular formula C22H35IO2 B170974 Iodofiltic acid (123I) CAS No. 123748-56-1

Iodofiltic acid (123I)

Katalognummer: B170974
CAS-Nummer: 123748-56-1
Molekulargewicht: 454.4 g/mol
InChI-Schlüssel: NPCIWINHUDIWAV-NSYCNWAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iodofiltic acid (123I), also known as β-methyl-p-iodophenyl-pentadecanoic acid (BMIPP), is a radioiodinated fatty acid analog used in single-photon emission computed tomography (SPECT) imaging. It targets myocardial fatty acid metabolism, a critical pathway in cardiac energy production . The compound’s structure includes a methyl group at the β-position, which blocks β-oxidation, leading to prolonged retention in cardiomyocytes. This property makes BMIPP particularly valuable for detecting ischemic memory in patients with acute coronary syndromes, as it reflects metabolic disturbances persisting after blood flow restoration .

BMIPP is synthesized via iododestannylation of a tin precursor, achieving high radiochemical purity (>95%) and specific activity suitable for clinical use . Its clinical utility has been validated in multicenter trials, demonstrating improved diagnostic accuracy in emergency departments for evaluating chest pain .

Vorbereitungsmethoden

The preparation of iodofiltic acid I-123 involves the synthesis of the compound followed by the incorporation of the radioactive iodine-123 isotope. The synthetic route typically includes the iodination of a precursor molecule, which is then purified and formulated for medical use. The reaction conditions often involve the use of catalysts and specific pH conditions to ensure high radiochemical purity and labeling efficiency . Industrial production methods may involve the use of automated synthesis modules to ensure consistency and safety in the production process .

Analyse Chemischer Reaktionen

Metabolic Reactions and Stability

Iodofiltic acid (123I) exhibits distinct metabolic behavior due to its structural modifications:

Structural and Chemical Stability

The compound’s stability is critical for imaging efficacy:

Property Iodofiltic Acid (123I) Natural Long-Chain Fatty Acids
β-Oxidation Susceptibility Blocked by methyl branching Rapidly metabolized via β-oxidation
In Vivo Retention Prolonged (>3 hours) Short (minutes)
Radiolytic Stability Stable under recommended storage N/A (non-radioactive analogs)

Comparative Reactivity with Reagents

Though primarily stable in vivo, iodofiltic acid (123I) can undergo specific reactions under controlled conditions:

Reaction Type Reagents/Conditions Products Applications
Oxidation Strong oxidizing agents (e.g., KMnO₄)Carboxylic acid derivatives Not clinically utilized
Reduction NaBH₄ or LiAlH₄Alcohol derivatives Synthetic intermediates
Esterification Methanol/H⁺Methyl esters Radiolabeling optimization

Clinical and Experimental Insights

  • Imaging Utility : The compound’s stability enables SPECT imaging without stress tests, ideal for post-acute myocardial infarction .

  • Safety Profile : No significant adverse reactions reported in phase 1 trials .

  • Metabolic Studies : Used to diagnose ischemic memory and triglyceride deposit cardiomyovasculopathy .

Wissenschaftliche Forschungsanwendungen

Iodofiltische Säure I-123 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Iodofiltischer Säure I-123 basiert auf ihren radioaktiven Eigenschaften und ihrer Affinität zu bestimmten Geweben. Wenn sie in den Körper injiziert wird, wandert der Radiotracer durch den Blutkreislauf und reichert sich in Herzmuskelzellen an, die ausreichend durchblutet sind. Die radioaktive Iod-123-Komponente emittiert Gammastrahlen, die von einer Gammakamera oder einem Einzelphotonen-Emissionscomputertomographie (SPECT)-Scanner detektiert werden können. Diese Bilder liefern eine detaillierte Karte der Myokardperfusion, die es Klinikern ermöglicht, Bereiche von Ischämie oder Infarkt zu identifizieren .

Wirkmechanismus

The mechanism of action of iodofiltic acid I-123 is based on its radioactive properties and its affinity for specific tissues. When injected into the body, the radiotracer travels through the bloodstream and accumulates in heart muscle cells that have adequate blood flow. The radioactive iodine-123 component emits gamma rays, which can be detected by a gamma camera or a single-photon emission computed tomography (SPECT) scanner. These images provide a detailed map of myocardial perfusion, enabling clinicians to pinpoint areas of ischemia or infarction .

Vergleich Mit ähnlichen Verbindungen

Fatty Acid Analogs for Cardiac Imaging

BMIPP belongs to a class of iodinated fatty acids designed to assess myocardial metabolism. Key analogs include:

Compound Structure Modifications Myocardial Uptake (%ID/g) Retention Time (Minutes) Clinical Application
BMIPP (123I) β-methyl branching 4.67–5.06 (rat) Prolonged (>120 min) Ischemic memory, acute coronary syndromes
[123I]IPPA Unbranched phenylpentadecanoic acid Rapid uptake, fast washout <60 min Fatty acid oxidation assessment
[123I]DMIPP β,β-dimethyl branching 4.37–5.06 (rat) Extended (>120 min) Improved myocardial specificity
16-Iodo-9-hexadecenoic acid Terminal iodine substitution Moderate uptake Intermediate Experimental myocardial imaging
  • BMIPP vs. [123I]IPPA : BMIPP’s β-methyl group prevents β-oxidation, enhancing myocardial retention compared to the unbranched [123I]IPPA, which undergoes rapid metabolism .
  • BMIPP vs. [123I]DMIPP : DMIPP, a dimethyl-branched analog, shows even greater myocardial retention and higher heart-to-blood ratios than BMIPP in preclinical studies, though BMIPP remains the clinical standard for ischemic memory .

Amino Acid-Based Tracers for Tumor Imaging

BMIPP’s applications differ from amino acid-based SPECT tracers targeting tumors. Key examples include:

Compound Target Uptake Mechanism Tumor-to-Brain Ratio Clinical Use
[123I]IMT L-type amino acid transport Competitive transport 6.9:1 Glioma imaging
[123I]IVACBC derivatives L-type transport 7.3:1 (syn-IVACBC16) High specificity Gliosarcoma detection
[18F]FET Tumor metabolism Non-proteinogenic uptake 8.9:1 PET-based tumor imaging
  • BMIPP vs. Amino Acid Tracers: BMIPP is cardiac-specific, whereas amino acid agents (e.g., [123I]IMT) exploit upregulated L-type transport in tumors. IVACBC derivatives show tumor-to-brain ratios comparable to [18F]FET but with SPECT accessibility .
  • Uptake Inhibition : IVACBC compounds are inhibited by L-type transporter blockers (e.g., BCH), confirming their mechanistic specificity .

Neurological and Inflammation-Targeting Agents

BMIPP’s cardiac focus contrasts with neurological tracers like serotonin transporter (SERT) ligands:

Compound Target Binding Affinity (nM) Kinetics Application
[123I]pZIENT SERT 0.05 Slow washout Depression, Parkinson’s
[123I]β-CIT SERT/DAT 0.5–1.0 Slow (24 h peak) Neurodegenerative diseases
[123I]COX-2 inhibitors Cyclooxygenase-2 IC50 = 0.12–0.40 µM Fast clearance Inflammatory imaging
  • Pharmacokinetics : SERT ligands like [123I]pZIENT exhibit slower kinetics than BMIPP, requiring delayed imaging protocols .
  • Specificity : BMIPP’s low thyroid uptake (<0.4% ID/g) indicates superior in vivo stability compared to some neurological tracers prone to deiodination .

Technical and Radiochemical Comparisons

  • Synthesis Efficiency: BMIPP is synthesized via iododestannylation (32–43% yield), whereas amino acid tracers like IVACBC require multi-step purification (33–43% yield) . COX-2 inhibitors achieve lower yields (36–51%) due to complex saponification steps .
  • Specific Activity : BMIPP’s specific activity (~5 mCi/µmol) is lower than iodinated benzodiazepine receptor ligands (>180 GBq/µmol) but sufficient for clinical SPECT .

Biologische Aktivität

Iodofiltic acid (123I), also known as beta-methyl-p-[123I]-iodophenyl-pentadecanoic acid (BMIPP), is a radiolabeled fatty acid that plays a significant role in nuclear medicine, particularly in the imaging of myocardial metabolism. This article delves into its biological activity, focusing on its mechanisms, applications, and research findings.

Iodofiltic acid (123I) has the chemical formula C22H35IO2 and is classified as a long-chain fatty acid. Its structure allows it to mimic natural fatty acids, facilitating its uptake by myocardial cells. This uptake is primarily mediated through specific transport proteins such as CD36 and fatty acid transport proteins (FATPs), which are crucial for lipid metabolism in cardiac tissues .

The compound emits gamma rays due to its iodine-123 isotope, making it suitable for imaging techniques like single-photon emission computed tomography (SPECT) and positron emission tomography (PET). These imaging modalities allow for non-invasive assessment of myocardial perfusion and fatty acid metabolism, providing insights into cardiac health and potential ischemic conditions .

Applications in Medical Imaging

Iodofiltic acid (123I) is primarily utilized in the diagnosis of acute coronary syndrome (ACS). Studies have demonstrated that it can detect abnormalities in fatty acid metabolism resulting from myocardial ischemia, even after symptoms have subsided. In one study involving 507 patients, the sensitivity of BMIPP SPECT for diagnosing ACS was reported at 71% to 74%, with an increase in negative predictive value when combined with initial clinical diagnoses .

Table 1: Comparison of Imaging Techniques

Imaging TechniqueSensitivitySpecificityAdvantages
BMIPP SPECT71%-74%54%-70%Detects ischemia post-symptom cessation
FDG-PETVariesVariesEvaluates glucose metabolism in tumors
Standard SPECTVariesVariesGeneral cardiac perfusion assessment

Pharmacokinetics and Biological Distribution

The pharmacokinetics of iodofiltic acid (123I) indicate that it is rapidly taken up by myocardial tissues, with significant accumulation observed in cancer cells as well. Research shows that the accumulation of BMIPP in cancer cells is influenced by metabolic activity and the presence of specific inhibitors targeting fatty acid transport mechanisms .

In vivo studies using tumor-bearing mice demonstrated that BMIPP accumulates not only in tumor tissues but also in normal organs, suggesting its potential utility beyond cardiac imaging. The tumor-to-intestine ratios were found to be comparable to those of other imaging agents like fluorodeoxyglucose (FDG) .

Case Studies and Research Findings

  • Case Study on ACS Diagnosis : A multicenter study evaluated the efficacy of BMIPP SPECT in emergency department patients with chest pain. The addition of BMIPP imaging significantly improved diagnostic accuracy compared to initial assessments based solely on clinical symptoms and electrocardiograms .
  • Research on Cancer Cell Accumulation : A study investigated the mechanisms behind the uptake of iodofiltic acid (123I) in various cancer cell lines. It was found that inhibitors targeting CD36 and FATPs reduced BMIPP accumulation, highlighting the importance of these transporters in mediating cellular uptake .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Iodofiltic acid (123I), and how is radiochemical purity validated?

Iodofiltic acid (123I) is synthesized via iododestannylation or isotopic exchange methods. For example, the trimethylstannyl precursor undergoes iodination using sodium [123I]iodide under oxidizing conditions (e.g., peracetic acid) . Purification typically involves ion-retardation resin chromatography or reverse-phase HPLC, with radiochemical purity assessed via UV and radioactivity detection . Yield optimization requires precise control of reaction time, temperature, and precursor stoichiometry, as decay-corrected yields range from 33% to 43% depending on stereochemistry .

Q. What in vitro models are recommended for evaluating the cellular uptake kinetics of Iodofiltic acid (123I)?

Breast cancer cell lines (e.g., SK-BR-3 and MCF-7) are commonly used, with adherence protocols requiring 24-hour incubation in 24-well plates prior to radiotracer administration . Uptake is quantified via gamma counting of cell pellets at timed intervals (15–120 minutes), with data normalized as a percentage of injected dose (%ID). Key parameters include cell density (1 × 10^5 cells/well), wash steps with cold PBS, and correction for nonspecific binding .

Q. How is dosimetric analysis performed for 123I-labeled compounds in preclinical models?

Monte Carlo simulations (e.g., MCNPX 2.6.0) with ICRP 107 decay data are used to calculate absorbed doses. Thyroid follicle models for humans, rats, and mice compare S values (absorbed dose per decay) between isotopes (123I, 125I, 131I). For 123I, the short half-life (13 h) necessitates corrections for biokinetic data to account for decay during uptake phases .

Advanced Research Questions

Q. How can radiochemical yields of Iodofiltic acid (123I) be optimized despite variability in stereochemical outcomes?

Variability in yields (e.g., 41.9 ± 18.3% for syn-[123I]IVACBC16) arises from competing reaction pathways during iododestannylation . Optimization strategies include:

  • Precursor design : Use of tert-butyl esters to stabilize intermediates during deprotection .
  • Reaction conditions : Adjusting pH and oxidizing agents (e.g., peracetic acid vs. chloramine-T) to favor specific iodination pathways .
  • Purification : Dual-column HPLC with ammonium acetate/methanol gradients to resolve stereoisomers .

Q. What experimental approaches address metabolic instability of 123I-labeled tracers in vivo?

Rapid metabolic inactivation, as seen with [123I]IMTO, can be mitigated by structural modifications:

  • Functional group substitution : Replacing methyl esters with carboxylic amides ([123I]IMAZA) enhances metabolic stability and prolongs target binding .
  • Prodrug strategies : Acid-labile protecting groups (e.g., n-butyl) reduce premature degradation, though deprotection steps require careful pH control to avoid side products .

Q. How can discrepancies in tumor-to-background ratios across imaging studies be resolved?

Contradictory uptake data (e.g., higher HER-2/neu specificity in SK-BR-3 vs. MCF-7 ) may stem from:

  • Tracer specificity : Validate target expression via immunohistochemistry or flow cytometry prior to imaging.
  • Quantitative normalization : Use standardized uptake values (SUVmax/SUVmean) with SPECT/CT co-registration to correct for partial volume effects .
  • Pharmacokinetic modeling : Compartmental analysis to distinguish specific binding from blood pool retention .

Q. Methodological Challenges

Q. What techniques improve the stability of 123I-labeled compounds during storage and administration?

  • Formulation additives : Ethanol (5% v/v) and L-ascorbic acid (0.2 mM) in saline maintain radiochemical purity >95% by preventing radiolysis .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) extends shelf life but requires reconstitution stability testing .

Q. How are conflicting biodistribution profiles between preclinical species reconciled for clinical translation?

  • Cross-species dosimetry : Adjust S values for human thyroid follicle models to account for differences in follicle size and iodine retention .
  • Dual-isotope studies : Co-administer 123I and 125I analogs to compare uptake kinetics in parallel .

Eigenschaften

IUPAC Name

15-(4-(123I)iodanylphenyl)-3-methylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCIWINHUDIWAV-NSYCNWAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)[123I])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924591
Record name 15-[4-(~123~I)Iodophenyl]-3-methylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123748-56-1
Record name 4-(Iodo-123I)-β-methylbenzenepentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123748-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodofiltic acid I 123 [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodofiltic acid I-123
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05683
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 15-[4-(~123~I)Iodophenyl]-3-methylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IODOFILTIC ACID I-123
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J7USQ749M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodofiltic acid (123I)
Reactant of Route 2
Reactant of Route 2
Iodofiltic acid (123I)
Reactant of Route 3
Iodofiltic acid (123I)
Reactant of Route 4
Reactant of Route 4
Iodofiltic acid (123I)
Reactant of Route 5
Iodofiltic acid (123I)
Reactant of Route 6
Iodofiltic acid (123I)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.